1-(4-chlorobenzyl)-N'-(furan-2-carbonyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide
Description
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Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N'-(furan-2-carbonyl)-6-oxopyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O4/c19-14-6-3-12(4-7-14)10-22-11-13(5-8-16(22)23)17(24)20-21-18(25)15-2-1-9-26-15/h1-9,11H,10H2,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEMHTIKJDYQGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-chlorobenzyl)-N'-(furan-2-carbonyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a synthetic derivative belonging to the class of dihydropyridine compounds. This class has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this specific compound, examining its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Molecular Characteristics
- Molecular Weight: 345.75 g/mol
- CAS Number: Not specifically listed in the search results.
Antimicrobial Activity
Research indicates that dihydropyridine derivatives exhibit significant antimicrobial properties. The compound under review has shown promising results against various bacterial strains:
- Gram-positive bacteria: Demonstrated bactericidal activity with Minimum Inhibitory Concentration (MIC) values ranging from 15.625 to 62.5 μM against Staphylococcus aureus and Enterococcus faecalis.
- Gram-negative bacteria: Efficacy against Escherichia coli and Pseudomonas aeruginosa was also noted, although specific MIC values were not detailed in the available literature.
Table 1: Antimicrobial Activity Overview
| Bacterial Strain | MIC (μM) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Bactericidal |
| Enterococcus faecalis | 62.5 - 125 | Bactericidal |
| Escherichia coli | Not specified | Bacteriostatic |
| Pseudomonas aeruginosa | Not specified | Bacteriostatic |
The antimicrobial mechanism of action for this compound appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways. These actions lead to cell death in susceptible bacterial strains, suggesting that the compound may interfere with essential cellular processes necessary for bacterial survival.
Antifungal Activity
In addition to its antibacterial properties, the compound has also shown antifungal activity against Candida species. Preliminary studies suggest that it inhibits biofilm formation, a critical factor in the pathogenicity of Candida spp., particularly in immunocompromised patients.
Table 2: Antifungal Activity Overview
| Fungal Strain | MIC (μM) | Biofilm Inhibition |
|---|---|---|
| Candida albicans | 50 | Yes |
Study on Antibiofilm Properties
A recent study highlighted the compound's ability to inhibit biofilm formation in Staphylococcus epidermidis and methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Biofilm Inhibitory Concentration (MBIC) was found to be significantly lower than that of conventional antibiotics like ciprofloxacin, indicating potential for use in treating biofilm-associated infections.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar compounds suggests that modifications in the furan and dihydropyridine moieties can enhance biological activity. For instance, halogen substitutions on the benzyl group have been correlated with increased potency against both bacterial and fungal strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
